Benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI)

Description

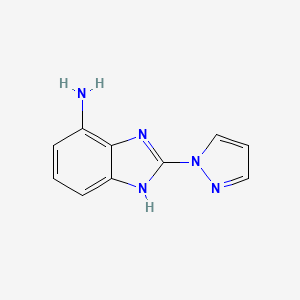

Benzimidazole, 4-amino-2-pyrazol-1-yl-(8CI) (CAS: 23861-08-7) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₅ and a molecular weight of 199.21 g/mol . Structurally, it features a benzimidazole core substituted with a pyrazole ring at the 2-position and an amino group at the 4-position. This compound is part of a broader class of benzimidazole derivatives, which are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

Molecular Formula |

C10H9N5 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-pyrazol-1-yl-1H-benzimidazol-4-amine |

InChI |

InChI=1S/C10H9N5/c11-7-3-1-4-8-9(7)14-10(13-8)15-6-2-5-12-15/h1-6H,11H2,(H,13,14) |

InChI Key |

QGVWNWLQBDHQFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)N3C=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Chalcone Intermediate Route

A method reported by Rajora and Srivastava involves bromination of benzimidazolyl chalcones followed by cyclization with hydrazine hydrate. For example:

-

Bromination : Benzimidazolyl chalcone 4 is dibrominated to form intermediates 5a–f .

-

Cyclization : Reaction with hydrazine hydrate yields 2-(1H-pyrazol-3-yl)-1H-benzimidazoles 6a–f .

Adapting this route, 4-nitrobenzimidazole could serve as the starting material. After introducing the pyrazole moiety at position 2, catalytic hydrogenation would reduce the nitro group to an amine.

Claisen–Schmidt Condensation

Padhy et al. synthesized benzimidazole–pyrazole hybrids via Claisen–Schmidt condensation of 2-acetylbenzimidazole with aromatic aldehydes, followed by reactions with phenylhydrazine or thiosemicarbazide. While this method primarily yields dihydropyrazole derivatives, oxidative aromatization (e.g., using DDQ) could convert them to pyrazoles.

Reductive Cyclization of Nitro Precursors

A high-yielding route from pyrido[1,2-a]benzimidazole chemistry involves reductive cyclization of nitro-substituted intermediates. For 4-amino-2-pyrazol-1-yl-benzimidazole:

-

Nitro Group Introduction : Nitration of a 2-pyrazolyl-benzimidazole precursor at position 4 using KNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.

This method achieved 96% yield in nitration steps for analogous compounds, suggesting robustness for scaling.

Functional Group Transformations

Nucleophilic Aromatic Substitution

A patent by CN101248060B describes nucleophilic substitution at position 2 of benzimidazole using pyrazole derivatives. For example:

-

Halogenation : 4-Nitrobenzimidazole is brominated at position 2.

-

Coupling : Reaction with 1H-pyrazole in the presence of a CuI catalyst yields 2-pyrazolyl-4-nitrobenzimidazole.

-

Reduction : The nitro group is reduced to an amine using SnCl₂/HCl.

This method offers precise control over substituent placement but requires careful optimization of reaction conditions.

Comparative Analysis of Synthetic Routes

Optimization and Mechanistic Insights

Regioselectivity in Nitration

In pyrido[1,2-a]benzimidazole systems, nitration favors the position meta to electron-withdrawing groups (e.g., CF₃). For 4-amino-2-pyrazol-1-yl-benzimidazole, this suggests that nitration at position 4 is feasible if the pyrazole group at position 2 acts as a meta-directing substituent.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI) can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that compounds containing the benzimidazole-pyrazole hybrid exhibit significant antimicrobial properties. These compounds have been reported to inhibit DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication. For example, a series of pyrazolo-benzimidazole Mannich bases demonstrated enhanced antimicrobial activity against various bacterial strains .

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

Antiviral Properties

Benzimidazole derivatives have shown promise as antiviral agents, particularly against hepatitis C virus (HCV). Certain derivatives demonstrated low EC50 values, indicating potent antiviral activity. For instance, compounds with specific substitutions at the benzimidazole nucleus exhibited significant inhibitory effects on HCV non-structural proteins .

Anti-inflammatory and Analgesic Effects

Numerous studies have reported the anti-inflammatory and analgesic properties of benzimidazole derivatives. For example, compounds synthesized from benzimidazole-pyrazole hybrids showed remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to significant reductions in inflammation and pain in animal models .

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| Compound D | 0.1664 | 0.0370 |

| Compound E | 0.2272 | 0.0469 |

Antitumor Activity

The potential of benzimidazole derivatives as antitumor agents has also been explored extensively. Various studies indicate that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the effectiveness of benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI) in therapeutic applications:

-

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of benzimidazole-pyrazole hybrids and evaluated their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain hybrids exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents . -

Case Study 2: Antiviral Activity Against HCV

Research focused on the synthesis of novel benzimidazole derivatives targeting HCV revealed several compounds with low EC50 values against HCV infection in vitro. These findings underscore the potential for developing new antiviral therapies based on this scaffold .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Key Findings :

- Coumarin-linked derivatives (e.g., compounds 195–197 ) exhibit superior antioxidant activity compared to BHT, with IC₅₀ values as low as 1.2 µmol/L .

- Thiophene-containing analogs (e.g., 198–199 ) show enhanced radical scavenging, likely due to sulfur's electron-donating effects .

Antimicrobial Activity

Substituents on the benzimidazole nucleus significantly impact antimicrobial potency, as evaluated by minimum inhibitory concentration (MIC) assays:

Key Findings :

- Electron-donating groups (e.g., methylenedioxyphenyl in 4d) enhance antimicrobial activity, reducing MIC to 25 µg/mL, whereas electron-withdrawing groups (Br, NO₂ in 4e–4f) diminish efficacy .

- Substituted derivatives like C2 outperform the parent benzimidazole in inhibiting bacterial topoisomerase II/DNA gyrase, likely due to improved binding affinity .

Anticancer Activity

Benzimidazole derivatives with chalcogen or steroidal modifications show potent antiproliferative effects against cancer cell lines:

Key Findings :

- Electron-donating groups (e.g., methoxy, methyl) enhance cytotoxicity against cancer cells (e.g., 10a IC₅₀ = 2.2 µM for HeLa) while sparing normal cells (HEK293T) .

- Electron-withdrawing groups (e.g., nitro in 8b) reduce specificity, increasing toxicity to normal cells .

Structural and Electronic Effects

Biological Activity

Benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI) is a heterocyclic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, focusing on key findings from recent research studies, including data tables and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI) has the molecular formula and a molar mass of approximately 199.21 g/mol. The compound features a benzimidazole core fused with a pyrazole ring, enhancing its reactivity and interaction with various biological targets. The presence of an amino group at the 4-position of the benzimidazole and a pyrazolyl group at the 2-position contributes to its pharmacological profile.

Antimicrobial Properties

Recent studies have demonstrated that benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI) exhibits significant antimicrobial activity against a range of bacterial strains and fungi. Notably, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms indicate strong antibacterial effects, with some derivatives achieving MIC values as low as 12.5 μg/mL against Salmonella typhi compared to standard antibiotics like ampicillin .

| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 150 | 100 |

| Escherichia coli | 25 | 50 |

| Pseudomonas aeruginosa | 200 | 250 |

| Candida albicans | 250 | 500 |

Antitumor Activity

Benzimidazole derivatives have also been explored for their antitumor activity. In vitro studies have revealed that certain compounds can inhibit tumor cell growth by inducing apoptosis. For instance, compounds derived from benzimidazole-pyrazole hybrids were tested against various cancer cell lines, demonstrating IC50 values ranging from 30 μM to over 500 μM depending on the specific compound and cell type .

The biological activity of benzimidazole, 4-amino-2-pyrazol-1-YL-(8CI) is attributed to several mechanisms:

- DNA Gyrase Inhibition : This mechanism is crucial for the antibacterial action of the compound, disrupting bacterial DNA replication.

- Topoisomerase IV Inhibition : Similar to DNA gyrase inhibition, this action prevents bacterial cell division.

- Apoptosis Induction in Cancer Cells : The compound promotes programmed cell death in cancerous cells through caspase activation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Patil et al. evaluated the antimicrobial efficacy of various benzimidazole-pyrazole derivatives against both Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial properties compared to standard antibiotics .

Case Study 2: Anticancer Potential

In another study focused on anticancer properties, researchers tested several derivatives against A549 lung cancer cells. Compound 1a showed an IC50 value of 30.2 μM, significantly inhibiting cell growth compared to control treatments . This highlights the potential for further development of these compounds as therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2-pyrazol-1-YL-benzimidazole derivatives, and how can their purity be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with pyrazole-containing aldehydes or ketones under acidic conditions. For purity optimization, column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are effective. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression . For scale-up, microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) reduces side products and improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-amino-2-pyrazol-1-YL-benzimidazole compounds?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., pyrazole proton signals at δ 7.5–8.5 ppm, benzimidazole protons at δ 7.0–8.0 ppm) .

- ESI-MS : Validates molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N within ±0.4% of theoretical values) .

Q. How can in vitro pharmacological screening be designed to evaluate anti-inflammatory activity in benzimidazole derivatives?

- Methodological Answer : Use the carrageenan-induced rat paw edema model. Administer derivatives (10–50 mg/kg orally) and measure edema reduction at 1–6 hours post-injection. Compare to standard drugs (e.g., indomethacin). For mechanistic studies, assess COX-2 inhibition via ELISA and NF-κB pathway modulation using Western blotting .

Advanced Research Questions

Q. How can computational methods like QSRR analysis enhance the understanding of structure-activity relationships in benzimidazole derivatives?

- Methodological Answer : Apply Quantitative Structure-Retention Relationship (QSRR) models using molecular descriptors (e.g., logP, polar surface area). Perform Principal Component Analysis (PCA) to reduce dimensionality, followed by Multiple Linear Regression (MLR) to correlate descriptors with biological activity (e.g., IC₅₀ values). Validate models via leave-one-out (LOO) cross-validation and statistical parameters (R² > 0.85, Q² > 0.75) . Molecular docking (AutoDock Vina) can predict binding affinities to targets like α-glucosidase or COX-2 .

Q. What strategies resolve contradictions in crystallographic data for benzimidazole derivatives with complex substituents?

- Methodological Answer : For ambiguous electron density maps:

- Use SHELXL for iterative refinement with restraints on bond lengths/angles.

- Apply TWINABS for twinned crystals (e.g., pseudo-merohedral twinning).

- Validate hydrogen bonding via difference Fourier maps (e.g., NH···N interactions at 2.8–3.2 Å) .

Q. How can stability and reactivity under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Incubate compounds in buffers (pH 1–12, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stability : Use TGA/DTA (10°C/min, N₂ atmosphere) to determine decomposition thresholds (>200°C typical for benzimidazoles) .

- Photoreactivity : Expose to UV light (254 nm) and track spectral changes (UV-Vis) .

Q. What advanced catalytic systems improve the efficiency of benzimidazole functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.